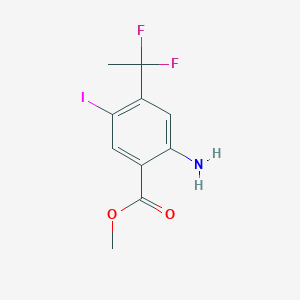
methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate is a chemical compound with the molecular formula C10H11F2NO2I It is a derivative of benzoic acid, characterized by the presence of amino, difluoroethyl, and iodo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The difluoroethyl group is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom, forming a deiodinated product.
Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted benzoates with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethyl and iodo groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-4-(1,1-difluoroethyl)benzoate: Lacks the iodo group, making it less reactive in certain substitution reactions.
Methyl 2-amino-4-(1,1-difluoroethyl)-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Methyl 2-amino-4-(1,1-difluoroethyl)-5-chlorobenzoate: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodo derivative.
Uniqueness
Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate is unique due to the presence of the iodo group, which enhances its reactivity in substitution reactions and its potential interactions with biological targets. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H10F2INO2 |
|---|---|
Peso molecular |
341.09 g/mol |
Nombre IUPAC |
methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate |
InChI |
InChI=1S/C10H10F2INO2/c1-10(11,12)6-4-8(14)5(3-7(6)13)9(15)16-2/h3-4H,14H2,1-2H3 |
Clave InChI |
SNKCYWJNJKHSDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C(=C1)N)C(=O)OC)I)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
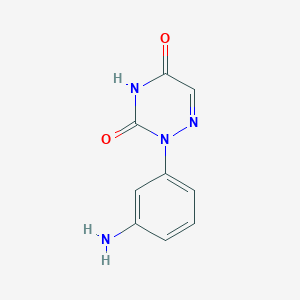

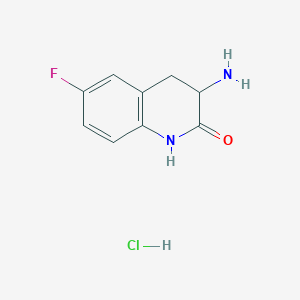
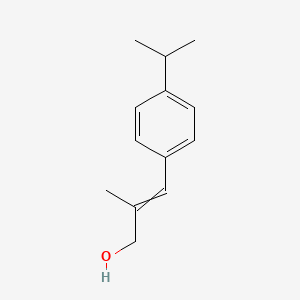
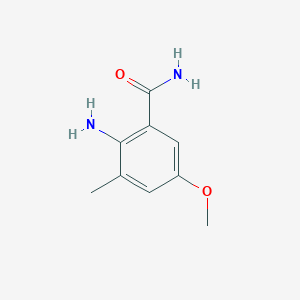
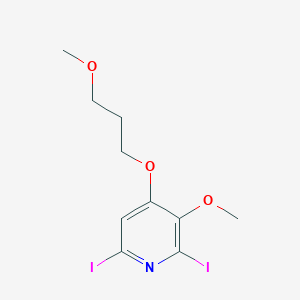
![2-Chloro-7-methyl-4-piperidinoaminothieno[3,2-d]pyrimidine](/img/structure/B8297018.png)
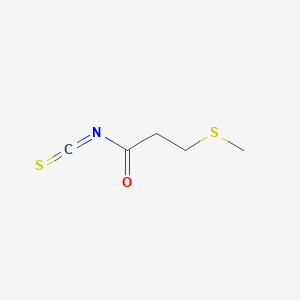
![3-Amino-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8297029.png)
![1-(4-Aminophenyl)-3-allyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8297037.png)
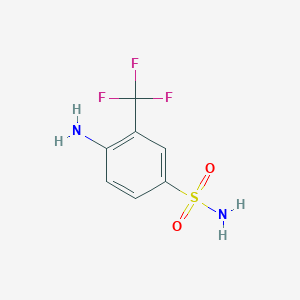
![1-(3-Phenylbenzo[b]thiophen-2-yl)ethanamine](/img/structure/B8297051.png)
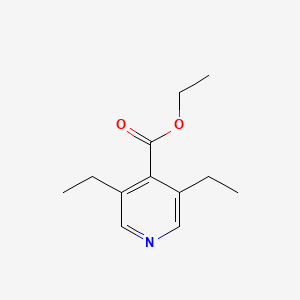
![6-Bromo-2-hydroxymethyl-3-methylbenzo[b]thiophene](/img/structure/B8297065.png)
